1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-
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Overview
Description
3,3,6,6-Tetramethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups at the 3 and 6 positions of the cyclohexadiene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1,4-cyclohexadiene can be achieved through several methods. One common approach involves the alkylation of 1,4-cyclohexadiene with methylating agents under controlled conditions. The reaction typically requires the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the cyclohexadiene and subsequent nucleophilic attack by the methylating agent .
Industrial Production Methods
In an industrial setting, the production of 3,3,6,6-Tetramethyl-1,4-cyclohexadiene may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to promote the selective alkylation of cyclohexadiene, resulting in the formation of the desired tetramethyl derivative .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as 3,3,6,6-tetramethylcyclohexane.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogenated or sulfonated derivatives.
Scientific Research Applications
3,3,6,6-Tetramethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-1,4-cyclohexadiene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-1,4-cyclohexadiene
- 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
- 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-
Uniqueness
3,3,6,6-Tetramethyl-1,4-cyclohexadiene is unique due to its specific substitution pattern and the resulting steric and electronic effects.
Properties
CAS No. |
2223-54-3 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3,3,6,6-tetramethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-9(2)5-7-10(3,4)8-6-9/h5-8H,1-4H3 |
InChI Key |
IDFBAZYYEXBGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)(C)C)C |
Origin of Product |
United States |
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